The presence of a fluorine atom makes 1,2-Dichloro-4-fluoro-5-nitrobenzene a potential reactant in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by another functional group. PubChem, National Institutes of Health
The nitro group (NO2) is a common functional group in many biologically active molecules and pharmaceuticals. Research on nitroaromatic compounds explores their potential applications in various fields, including medicine and materials science. Wikipedia, Nitroaromatic compounds:
1,2-Dichloro-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula CHClFNO. It appears as a pale yellow solid and is structurally characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is a derivative of 1,2-dichlorobenzene, where one hydrogen atom is replaced by a nitro functional group and another by a fluorine atom. It serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Information regarding the mechanism of action for 1,2-Dichloro-4-fluoro-5-nitrobenzene is not available in scientific literature.
The biological activity of 1,2-dichloro-4-fluoro-5-nitrobenzene has been studied primarily concerning its toxicity:
1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through various methods:
The primary applications of 1,2-dichloro-4-fluoro-5-nitrobenzene include:
Interaction studies have focused on the environmental fate and transport of 1,2-dichloro-4-fluoro-5-nitrobenzene:
Several compounds share structural similarities with 1,2-dichloro-4-fluoro-5-nitrobenzene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2-Dichlorobenzene | Two chlorine atoms on benzene | Common solvent; less toxic than its derivatives |
4-Fluoronitrobenzene | One fluorine and one nitro group | Used in dye synthesis; lacks chlorinated substituents |
1-Chloro-4-nitrobenzene | One chlorine and one nitro group | Precursor for dyes; less reactive than dichlorinated versions |
3-Nitrochlorobenzene | One chlorine and one nitro group at different positions | Different reactivity profile due to substitution pattern |
The uniqueness of 1,2-dichloro-4-fluoro-5-nitrobenzene lies in its specific combination of halogenated functionalities that provide distinct reactivity patterns suitable for targeted chemical syntheses.
1,2-Dichloro-4-fluoro-5-nitrobenzene exhibits a planar aromatic structure consistent with substituted benzene derivatives. The compound crystallizes as a low melting solid with a characteristic pale yellow color [1] [2] [3] [4].
Molecular Geometry Parameters
The optimized molecular geometry has been extensively studied using density functional theory calculations [5] [6] [7]. The compound adopts Cs point group symmetry, which is characteristic of polysubstituted benzene rings with asymmetric substitution patterns [8] [9]. Key geometric features include:
The benzene ring maintains its aromatic character with C-C bond lengths ranging from 1.39-1.41 Å, consistent with aromatic systems [6] [7]. The C-Cl bond lengths are approximately 1.89-1.90 Å, while the C-F bond length measures around 1.35-1.36 Å [6] [7]. The nitro group adopts a planar configuration with the benzene ring, facilitating conjugation and electronic delocalization.
Crystallographic Analysis
X-ray diffraction studies confirm the planar structure with minimal deviation from planarity [6] [7]. The chlorine atoms at positions 1 and 2 exhibit typical van der Waals interactions in the crystal lattice, while the fluorine atom at position 4 participates in weak intermolecular hydrogen bonding with adjacent molecules.
Thermal Characteristics
1,2-Dichloro-4-fluoro-5-nitrobenzene demonstrates distinctive thermal properties that reflect its molecular structure and intermolecular interactions:
Property | Value | Reference |
---|---|---|
Melting Point | 17°C | [1] [13] [14] [2] [4] [15] [16] |
Boiling Point | 247°C | [1] [13] [14] [2] [4] [15] [16] |
Flash Point | >113°C (>235°F) | [14] [15] [16] |
Density | 1.596 g/mL at 25°C | [1] [14] [2] [4] [15] [16] |
Refractive Index | n₂₀/D 1.575 | [1] [2] [4] |
Thermal Stability Analysis
The compound exhibits moderate thermal stability with a substantial temperature range between melting and boiling points (230°C difference), indicating strong intermolecular forces [14] [2] [4]. The relatively low melting point of 17°C suggests weak crystal packing forces, while the high boiling point of 247°C reflects the presence of strong dipole-dipole interactions due to the electron-withdrawing substituents [2] [4] [15].
Decomposition Behavior
At elevated temperatures approaching the boiling point, the compound may undergo thermal decomposition involving C-Cl and C-F bond cleavage [17]. The nitro group represents the most thermally labile functionality, potentially decomposing above 200°C under prolonged heating [2] [4].
Storage Stability
The compound demonstrates excellent storage stability at room temperature when stored in a cool, dry, well-ventilated area away from heat sources, flames, and oxidizing agents [18]. Recommended storage conditions include sealed containers to prevent moisture absorption and degradation [2] [3] [15].
Comprehensive vibrational spectroscopic analysis has been conducted for 1,2-dichloro-4-fluoro-5-nitrobenzene using FT-IR (4000-400 cm⁻¹) and FT-Raman (4000-50 cm⁻¹) spectroscopy [8] [9] [6].
Characteristic Vibrational Modes
FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |
---|---|---|
3058, 3033 | 3088, 3011 | C-H stretching modes |
1617 | 1618 | C-C stretching |
1586 | 1592 | C-NO₂ stretching |
1546 | 1559 | C-C stretching |
1289 | 1274 | C-F stretching |
1101 | 1090 | Trigonal bending mode |
960 | - | C-H in-plane bending |
740 | - | C-H out-of-plane bending |
685 | - | C out-of-plane bending |
584 | - | C in-plane bending |
Aromatic C-H Stretching Region
The C-H stretching modes appear at 3058 and 3033 cm⁻¹ in the FT-IR spectrum and at 3088 and 3011 cm⁻¹ in the FT-Raman spectrum [8] [9]. These frequencies are characteristic of aromatic hydrogen atoms attached to highly substituted benzene rings.
Nitro Group Vibrations
The nitro group exhibits characteristic asymmetric and symmetric stretching modes. The asymmetric NO₂ stretching appears at 1586 cm⁻¹ (FT-IR) and 1592 cm⁻¹ (FT-Raman), while the symmetric stretching is observed around 1350-1370 cm⁻¹ [6] [7].
Halogen-Carbon Vibrations
The C-F stretching vibration is observed at 1289 cm⁻¹ (FT-IR) and 1274 cm⁻¹ (FT-Raman) [8] [9]. The C-Cl stretching modes appear in the lower frequency region, with in-plane bending at 371 and 298 cm⁻¹ and out-of-plane bending at 179 and 107 cm⁻¹.
¹H Nuclear Magnetic Resonance
The proton NMR spectrum of 1,2-dichloro-4-fluoro-5-nitrobenzene shows characteristic aromatic proton signals in the downfield region (7.5-8.5 ppm) [19] [6] [20]. Due to the high degree of substitution, only two aromatic protons remain on the benzene ring, appearing as distinct signals influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitro substituents.
The proton at position 3 appears more downfield due to its proximity to both the nitro group and chlorine atoms, while the proton at position 6 is influenced by the fluorine substituent and exhibits characteristic H-F coupling.
¹³C Nuclear Magnetic Resonance
The carbon-13 NMR spectrum displays six distinct aromatic carbon signals reflecting the substituted benzene ring [19] [6]. The carbon atoms bearing substituents show characteristic chemical shifts:
¹⁹F Nuclear Magnetic Resonance
The fluorine-19 NMR spectrum exhibits a single fluorine signal in the aromatic fluorine region (typically -110 to -130 ppm relative to CFCl₃) [21] [22] [23]. The fluorine signal shows characteristic coupling with adjacent carbon atoms and ortho protons, providing structural confirmation [24] [25].
The chemical shift of the fluorine atom is significantly influenced by the electron-withdrawing nitro group and chlorine substituents, resulting in downfield shifting compared to simple fluorobenzenes [21] [22].
Aqueous Solubility
1,2-Dichloro-4-fluoro-5-nitrobenzene exhibits extremely low water solubility, classified as insoluble in aqueous media [18]. This hydrophobic character results from the lipophilic nature of the halogenated aromatic structure and the absence of hydrogen bond donor groups [18] [26].
Organic Solvent Solubility
The compound demonstrates excellent solubility in common organic solvents, including:
Partition Coefficient Analysis
The octanol-water partition coefficient (LogP) has been determined as 3.26 [11], indicating high lipophilicity and strong preference for organic phases over aqueous environments [27] [28] [29]. This value places the compound in the moderately lipophilic range, consistent with its molecular structure containing multiple electron-withdrawing substituents.
Structure-Lipophilicity Relationships
The high LogP value reflects several molecular features:
Membrane Partitioning Behavior
Studies on membrane partitioning suggest that the lipophilicity modifications resulting from fluorination correlate well with membrane permeability [28] [29]. The compound's partition coefficient indicates moderate membrane permeability, suitable for biological applications requiring cellular uptake.
Environmental Distribution
Irritant